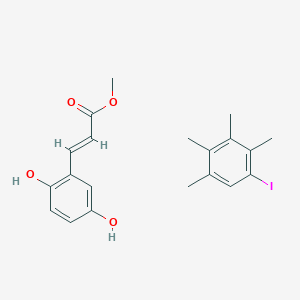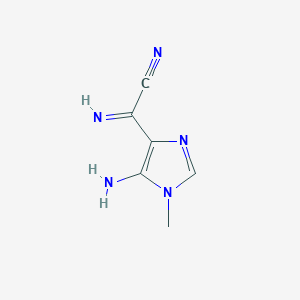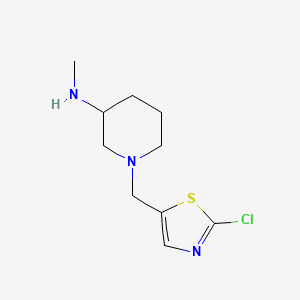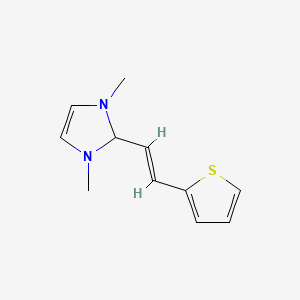
Bis(6-bromopyridin-2-yl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(6-bromopyridin-2-yl)methane: is an organic compound with the molecular formula C11H8Br2N2 It consists of two 6-bromopyridine rings connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(6-bromopyridin-2-yl)methane typically involves the reaction of 6-bromopyridine with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the formaldehyde acts as a methylene donor, linking the two pyridine rings.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(6-bromopyridin-2-yl)methane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Chemistry: Bis(6-bromopyridin-2-yl)methane is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Bis(6-bromopyridin-2-yl)methane depends on its specific application. In general, the compound can interact with various molecular targets through its pyridine rings and bromine atoms. These interactions can include hydrogen bonding, π-π stacking, and halogen bonding, which can influence the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
6-Bromopyridin-2-ylmethanol: A related compound with a hydroxymethyl group instead of a methylene bridge.
2,6-Bis(bromomethyl)pyridine: Another similar compound with bromomethyl groups at the 2 and 6 positions of the pyridine ring.
Uniqueness: Bis(6-bromopyridin-2-yl)methane is unique due to its methylene bridge connecting two 6-bromopyridine rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.
Propriétés
Formule moléculaire |
C11H8Br2N2 |
|---|---|
Poids moléculaire |
328.00 g/mol |
Nom IUPAC |
2-bromo-6-[(6-bromopyridin-2-yl)methyl]pyridine |
InChI |
InChI=1S/C11H8Br2N2/c12-10-5-1-3-8(14-10)7-9-4-2-6-11(13)15-9/h1-6H,7H2 |
Clé InChI |
AZUFZIHFAYSGDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)CC2=NC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


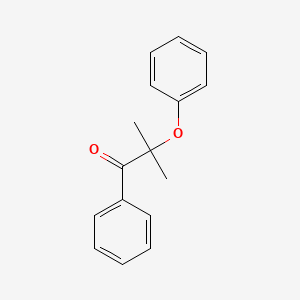
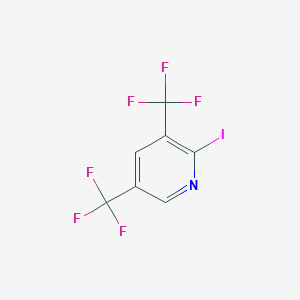
![1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one](/img/structure/B12825446.png)

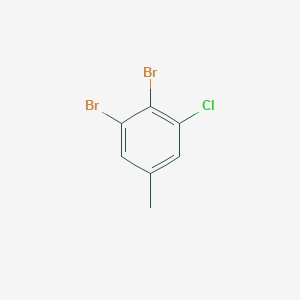
![6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
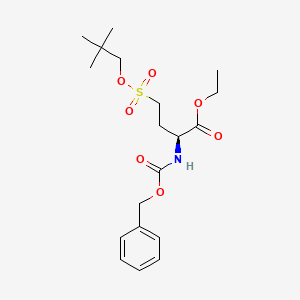
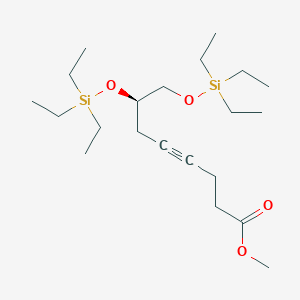
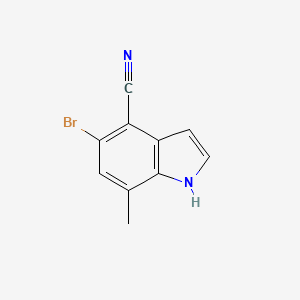
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12825490.png)
